Cas no 18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid)

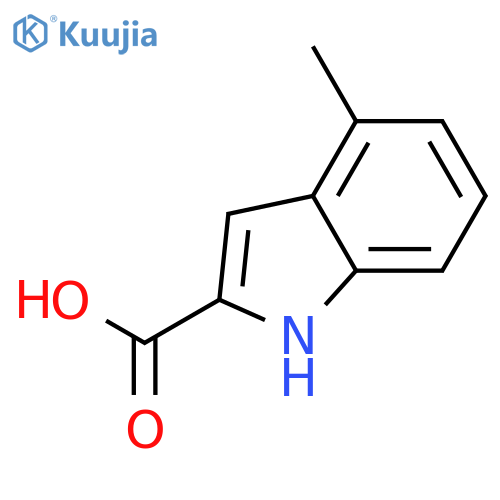

18474-57-2 structure

商品名:4-Methyl-1H-indole-2-carboxylic acid

4-Methyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-1H-indole-2-carboxylic acid

- 4-Methylindole-2-carboxylic acid

- 4-methyl-2-indolecarboxylic acid

- 4-Methyl-indol-2-carbonsaeure

- AKOS JY2083583

- TIMTEC-BB SBB010575

- 1H-Indole-2-carboxylic acid, 4-methyl-

- Indole-2-carboxylic acid, 4-methyl-

- PubChem1706

- BAS 12768064

- QMSCXKCJGFIXDF-UHFFFAOYSA-N

- STK893270

- BBL020581

- SBB010575

- VI30082

- AS02121

- 1H-Indole-2-carboxylicacid, 4

- FT-0637704

- A22132

- SCHEMBL3110629

- 4-Methyl-1H-indole-2-carboxylic acid, AldrichCPR

- 4-Methyl-1H-indole-2-carboxylicacid

- AS-5465

- BB 0248961

- CS-W005497

- Z119989626

- AC-9841

- SY037268

- J-521532

- DTXSID10397998

- NCGC00337417-01

- 6-Amino-2-hydroxymethylhexan-1-ol

- EN300-15103

- MFCD02664476

- AKOS000118397

- AMY14047

- 18474-57-2

- AB01330548-02

- DTXCID40348857

- DB-004734

- AP-283/40634167

-

- MDL: MFCD02664476

- インチ: 1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)

- InChIKey: QMSCXKCJGFIXDF-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C2=C(C([H])([H])[H])C([H])=C([H])C([H])=C2N1[H])=O

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 419.9°C at 760 mmHg

- フラッシュポイント: 207.8±23.2 °C

- PSA: 53.09000

- LogP: 2.17450

- じょうきあつ: 0.0±1.0 mmHg at 25°C

4-Methyl-1H-indole-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Methyl-1H-indole-2-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methyl-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-15103-5.0g |

4-methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 95% | 5g |

$268.0 | 2023-04-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182287-5g |

4-Methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 97% | 5g |

¥1904.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-5g |

4-Methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 5g |

¥1966.0 | 2021-09-04 | ||

| Enamine | EN300-15103-0.5g |

4-methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 95% | 0.5g |

$46.0 | 2023-04-20 | |

| Enamine | EN300-15103-1.0g |

4-methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 95% | 1g |

$60.0 | 2023-04-20 | |

| TRC | M341773-50mg |

4-Methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 50mg |

45.00 | 2021-07-28 | ||

| Matrix Scientific | 033816-1g |

4-Methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 1g |

$160.00 | 2023-09-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-100mg |

4-Methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 100mg |

¥96.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-250mg |

4-Methyl-1H-indole-2-carboxylic acid |

18474-57-2 | 250mg |

¥146.0 | 2021-09-04 | ||

| TRC | M341773-250mg |

4-Methyl-1H-indole-2-carboxylic Acid |

18474-57-2 | 250mg |

$115.00 | 2023-05-17 |

4-Methyl-1H-indole-2-carboxylic acid 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid) 関連製品

- 37033-93-5(5-Ethylindole-2-carboxylic Acid)

- 18474-60-7(7-Methyl-1H-indole-2-carboxylic acid)

- 103027-96-9(4-Carboxyindole-2-carboxylicacid)

- 40609-76-5(4-Methylquinoline-2-carboxylic acid)

- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)

- 10241-97-1(5-Methylindole-2-carboxylic acid)

- 103027-97-0(1H-indole-2,6-dicarboxylic acid)

- 117140-77-9(Indole-2,5-dicarboxylic Acid)

- 50536-72-6(3H-Benzoeindole-2-carboxylic Acid)

- 1477-50-5(Indole-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18474-57-2)4-Methyl-1H-indole-2-carboxylic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):184.0/819.0